![molecular formula C8H6ClNO2 B2501435 2-Chloro-4-methoxybenzo[d]oxazole CAS No. 1599561-87-1](/img/structure/B2501435.png)

2-Chloro-4-methoxybenzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

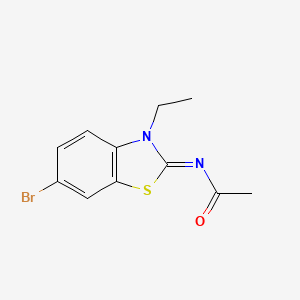

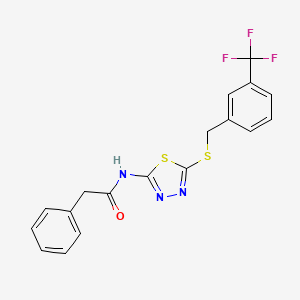

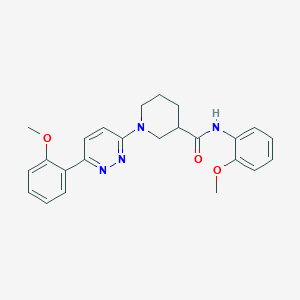

The synthesis of compounds related to 2-Chloro-4-methoxybenzo[d]oxazole involves multi-step reactions, starting from different precursors. For example, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves cyclization, aminomethylation, and other reactions . Similarly, the synthesis of 2-Chloro-6-chloromethylbenzothiazole from ethyl 4-aminobenzonic includes cyclization, diazotization, bromination, substitution, reduction, and chlorination steps . These methods indicate the complexity and the need for careful control of reaction conditions in the synthesis of chloro- and methoxy-substituted aromatic compounds.

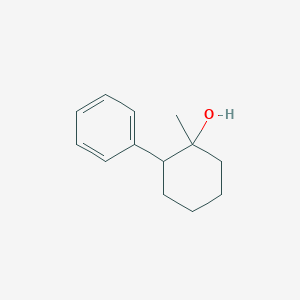

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-4-methoxybenzo[d]oxazole has been characterized using various spectroscopic techniques. For instance, the structure of trichloro(4-methoxyphenyl)tellurium(IV) complexes was elucidated using NMR spectroscopy and single-crystal X-ray diffraction, revealing a square-based pyramidal structure . The molecular structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction and supported by DFT calculations . These studies demonstrate the importance of advanced analytical techniques in understanding the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The chemical reactivity of methoxy- and chloro-substituted compounds is diverse, as seen in the literature. For example, 2-mercapto-3-methoxybenzaldehyde undergoes base-catalyzed condensation reactions , while 4-methoxybenzyl- and 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles are formed through intermolecular cyclization . These reactions highlight the potential for these compounds to participate in various chemical transformations, which could be relevant for the synthesis of 2-Chloro-4-methoxybenzo[d]oxazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Chloro-4-methoxybenzo[d]oxazole can be inferred from their structural analogs. For instance, the antimicrobial activity of 1,3,4-oxadiazole derivatives containing a 5-chloro-2-methoxybenzohydrazide moiety was evaluated, indicating potential biological applications . The antioxidant, spectroscopic, electronic, and thermodynamic properties of a 1,2,4-triazole Schiff base with a methoxybenzoate moiety were also studied, providing insights into the compound's stability and reactivity . These properties are crucial for understanding the behavior of these compounds in various environments and applications.

Wissenschaftliche Forschungsanwendungen

1. Enzyme Inhibition

2-Chloro-4-methoxybenzo[d]oxazole derivatives have been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. For instance, certain compounds derived from it demonstrated significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).

2. Antimicrobial Properties

Derivatives of 2-Chloro-4-methoxybenzo[d]oxazole have shown promising results in antimicrobial studies. Some synthesized compounds exhibited significant antibacterial and antifungal activities against tested strains (Kumar, Mohana, Mallesha, & Harish, 2013).

3. Cholinesterase Inhibition

Research has explored the use of 2-Chloro-4-methoxybenzo[d]oxazole derivatives as cholinesterase inhibitors. These inhibitors can have therapeutic applications in diseases like Alzheimer's (Arfan et al., 2018).

4. Diuretic Effects

Studies have also delved into the diuretic activities of derivatives of 2-Chloro-4-methoxybenzo[d]oxazole, showing both diuretic and antidiuretic effects. This opens up potential uses in treating conditions related to fluid retention (Kravchenko, 2018).

5. Molluscicidal Effects

A 5-chlorosalicylic acid derivative incorporating a morpholine moiety related to 2-Chloro-4-methoxybenzo[d]oxazole was found to have good molluscicidal effect, pointing to its potential use in controlling snail populations (Duan et al., 2014).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXPHUHPJIBQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(O2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxybenzo[d]oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)